4-[2-[2-(2-Ethoxyphenoxy)ethoxy]ethoxy]benzoic acid
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Overview
Description
4-[2-[2-(2-Ethoxyphenoxy)ethoxy]ethoxy]benzoic acid is an organic compound with a complex molecular structure It features multiple ether linkages and a carboxylic acid group, making it a derivative of benzoic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-[2-(2-Ethoxyphenoxy)ethoxy]ethoxy]benzoic acid typically involves the reaction of 4-hydroxybenzoic acid with β-ethoxyethyl bromide in the presence of potassium hydroxide and ethanol. The reaction mixture is heated under reflux for several hours, followed by acidification with hydrochloric acid to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring purity and yield through recrystallization and other purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-[2-[2-(2-Ethoxyphenoxy)ethoxy]ethoxy]benzoic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The ether linkages and aromatic ring can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate derivatives, while reduction can produce alcohols.
Scientific Research Applications
4-[2-[2-(2-Ethoxyphenoxy)ethoxy]ethoxy]benzoic acid has several scientific research applications:
Crystalline Architectures: Its unique packing arrangements influenced by hydrogen bonding are significant in molecular organization and crystal engineering.
Supramolecular and Macromolecular Columns: Used to create hexagonal columnar mesophases, important in materials science.
Ionophores and Cation Selectivity: Exhibits high selectivity for potassium ions over sodium ions, useful in developing ion-selective electrodes and sensors.
Liquid-Crystalline Networks: Contributes to the development of supramolecular liquid-crystalline networks with specific optical and electronic properties.
Photoluminescence in Lanthanide Complexes: Affects photoluminescence properties in lanthanide coordination compounds, useful in luminescent materials.
Quantitative Analysis in Lignin: Used in the quantitative analysis of methoxyl and ethoxyl groups in lignin.
Mechanism of Action
The mechanism of action of 4-[2-[2-(2-Ethoxyphenoxy)ethoxy]ethoxy]benzoic acid is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving hydrogen bonding and other interactions that influence its behavior in various applications .
Comparison with Similar Compounds
Similar Compounds
Benzoic acid, 4-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]-: Structurally related with similar ether linkages and a carboxylic acid group.
4-{2-[2-(2-Ethoxyphenoxy)ethoxy]ethoxy}benzoate: Another derivative with similar structural features.
Uniqueness
4-[2-[2-(2-Ethoxyphenoxy)ethoxy]ethoxy]benzoic acid is unique due to its specific ether linkages and the presence of an ethoxy group, which may influence its physical and chemical properties, making it distinct from other similar compounds.
Properties
IUPAC Name |
4-[2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O6/c1-2-23-17-5-3-4-6-18(17)25-14-12-22-11-13-24-16-9-7-15(8-10-16)19(20)21/h3-10H,2,11-14H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXRWJQVAWAGPJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OCCOCCOC2=CC=C(C=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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